molecular formula CH2Cl2 B158193 Dichlorocarbene CAS No. 1605-72-7

Dichlorocarbene

Cat. No.: B158193
CAS No.: 1605-72-7
M. Wt: 84.93 g/mol
InChI Key: YMWUJEATGCHHMB-UHFFFAOYSA-N
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Description

Dichlorocarbene, also known as this compound, is a reactive intermediate with the chemical formula CCl₂. It is a highly reactive species that is often used in organic synthesis. This compound is typically generated in situ due to its instability and high reactivity. It plays a crucial role in various chemical reactions, particularly in the formation of cyclopropanes and other ring structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorocarbene can be generated through several methods:

    Decomposition of Chloroform: One common method involves the reaction of chloroform (CHCl₃) with a strong base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu). The reaction proceeds as follows[ \text{CHCl}_3 + \text{Base} \rightarrow \text{CCl}_2 + \text{BaseH} + \text{Cl}^- ]

    Thermal Decomposition: this compound can also be produced by the thermal decomposition of certain precursors, such as trichloromethane, at high temperatures.

Industrial Production Methods

Due to its high reactivity and instability, dichloromethylene is not typically produced on an industrial scale. Instead, it is generated in situ for immediate use in chemical reactions.

Chemical Reactions Analysis

Types of Reactions

Dichlorocarbene undergoes various types of chemical reactions, including:

    Cyclopropanation: this compound is widely used in cyclopropanation reactions, where it reacts with alkenes to form cyclopropane rings.

    Insertion Reactions: It can insert into C-H and C-C bonds, leading to the formation of new carbon-carbon bonds.

    Addition Reactions: this compound can add to multiple bonds, such as alkenes and alkynes, to form dichlorocyclopropanes and other products.

Common Reagents and Conditions

    Strong Bases: Sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are commonly used to generate dichloromethylene from chloroform.

    Solvents: Reactions involving dichloromethylene are often carried out in non-polar solvents such as hexane or benzene to stabilize the reactive intermediate.

Major Products Formed

    Cyclopropanes: The primary products of cyclopropanation reactions involving dichloromethylene are cyclopropane derivatives.

    Dichlorocyclopropanes: Addition reactions with alkenes and alkynes yield dichlorocyclopropane compounds.

Scientific Research Applications

Dichlorocarbene has several applications in scientific research:

    Organic Synthesis: It is extensively used in the synthesis of cyclopropane-containing compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals.

    Material Science: this compound is used in the preparation of novel materials with unique properties, such as polymers and advanced composites.

    Biological Studies: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

Dichlorocarbene exerts its effects through its high reactivity and ability to form new carbon-carbon bonds. The mechanism involves the generation of a highly reactive carbene species, which can insert into existing bonds or add to multiple bonds to form new structures. The molecular targets and pathways involved include:

    Alkenes and Alkynes: this compound reacts with these compounds to form cyclopropane derivatives.

    C-H and C-C Bonds: It can insert into these bonds, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Dichlorocarbene can be compared with other similar compounds, such as:

    Dichloromethane (CH₂Cl₂): Unlike dichloromethylene, dichloromethane is a stable solvent widely used in industrial applications.

    Chlorocarbene (CHCl): Another reactive intermediate, chlorocarbene, is similar to dichloromethylene but contains only one chlorine atom.

    Bromocarbene (CBr₂): Bromocarbene is analogous to dichloromethylene but contains bromine atoms instead of chlorine.

Uniqueness

This compound is unique due to its high reactivity and ability to form cyclopropane rings, which are valuable intermediates in organic synthesis. Its reactivity and instability make it a powerful tool in the formation of complex molecular structures.

Properties

IUPAC Name

dichloromethane
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InChI

InChI=1S/CH2Cl2/c2-1-3/h1H2
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InChI Key

YMWUJEATGCHHMB-UHFFFAOYSA-N
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Canonical SMILES

C(Cl)Cl
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Molecular Formula

CH2Cl2
Record name DICHLOROMETHANE
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DSSTOX Substance ID

DTXSID0020868, DTXSID60166893
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Molecular Weight

84.93 g/mol
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Physical Description

Dichloromethane appears as a colorless liquid with a sweet, penetrating, ether-like odor. Noncombustible by if exposed to high temperatures may emit toxic chloride fumes. Vapors are narcotic in high concentrations. Used as a solvent and paint remover., Liquid, Colorless liquid with a chloroform-like odor. [Note: A gas above 104 degrees F.] [NIOSH], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a chloroform-like odor., Colorless liquid with a chloroform-like odor. [Note: A gas above 104 °F.]
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Boiling Point

103.6 °F at 760 mmHg (NTP, 1992), 39.75 °C at 760 mm Hg, 40 °C, 104 °F
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Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992), In water, 13,200 mg/L at 25 °C, In water, 13,000 mg/L at 25 °C, Miscible with alcohol, ether, dimethylformamide, Miscible with ethanol; soluble in carbon tetrachloride, 13 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.3 (moderate), 2%
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Density

1.322 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3255 20 °C/4 °C, Relative density (water = 1): 1.3 (20 °C), 1.33
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Vapor Density

2.93 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.93 (Air = 1.02), Relative vapor density (air = 1): 2.9, 2.93
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Vapor Pressure

440 mmHg at 77 °F (NTP, 1992), 435.0 [mmHg], 435 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 47.4, 350 mmHg
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Mechanism of Action

The mechanism by which methylene chloride induces mammary adenomas in the rat is important for human hazard assessment. Female Sprague- Dawley rats receiving methylene chloride have a high blood level of prolactin. In common with the response to other agents which act via hyperprolactinaemia, the methylene chloride-induced response is of benign neoplasms only. There is no evidence for the binding of methylene chloride to the DNA of other tissues and hence it seems unlikely that it will bind to mammary tissue when the primary site of metabolism is the liver. It seems most likely, therefore, that the increased incidence of mammary adenomas is the result of an indirect mechanism operating via hyperprolactinaemia., Dichloromethane (DCM) is a hepatic and pulmonary carcinogen in mice exposed to high doses by inhalation. It has been shown previously that the incidence of liver and lung tumors does not increase in rats or hamsters exposed to the dihaloalkane under conditions similar to those that produced tumors in mice. The biological consequences of DCM exposure to humans is therefore uncertain. The carcinogenic effects of DCM in the mouse are caused by the interaction with DNA of a glutathione (GSH) conjugate that is produced by the class theta glutathione S-transferase T1-1 (GST T1-1). The species specificity is thought to be due to the greater amount of transferase activity in mouse target organs and specific nuclear localization of GST T1-1 in target cells. This paper directly compares the relative capacity and locality of DCM activation in mouse and human tissues. The results show that mouse GST T1-1 is more efficient in catalyzing the conjugation of DCM with GSH than the orthologous human enzyme. In addition, the mouse expresses higher levels of the transferase than humans in hepatic tissue. Histochemical analysis confirmed the presence of GST T1-1 in the nucleus of mouse liver cells. However, in human liver GST T1-1 was detected in bile duct epithelial cells and hepatocyte nuclei but was also present in the cytoplasm. Taking this information into account, it is unlikely that humans have a sufficiently high capacity to activate DCM for this compound to be considered to represent a carcinogenic risk., Dichloromethane (DCM) is considered a probable human carcinogen. Laboratory studies have shown an increased incidence of lung and liver cancer in mice but not in rats or hamsters. Despite the correlation between metabolism of DCM by the glutathione-S-transferase (GST) pathway and the occurrence of tumors in different species, the mechanism of tumor induction by DCM metabolites produced through the GST pathway remains unclear. In this study a V79 cell line stably transfected with the murine GST theta 1 gene (mGSTT1) was compared to the parent cell line (MZ) to determine how the construct affects DCM metabolism and the sensitivity of the cell line to DNA damage and cytotoxicity. V79 cells were treated with DCM (2.5-10mM) or formaldehyde (150-600muM) for 2hr. Also, formaldehyde produced by V79 cytosol metabolism of DCM was measured spectrophotometrically. DNA damage and DNA-protein crosslinks were measured by the standard and proteinase K-modified alkaline single cell gel electrophoresis (SCG) assays. Cytotoxicity was assessed by trypan blue stain exclusion, the Live/Dead((R)) cell viability/cytotoxicity kit for animal cells, and the neutral red assay. After DCM treatment a significant concentration-dependent increase in tail moment in the V79 MZ cells was observed compared to a significant concentration-dependent decrease in tail moment in the V79 mGSTT1 cells. Post-incubation with proteinase K significantly increased DNA migrations in DCM-treated V79 mGSTT1 cells. DCM formed significantly higher levels of formaldehyde in the cytosol of the V79 mGSTT1 cells than in the cytosol of the V79 MZ cells. Results using the cytotoxicity assays were comparable using the trypan blue and Live/Dead((R)) assays, neither showing a difference in response between the two cell lines when exposed to either formaldehyde or DCM. These results indicate that V79 mGSTT1 can metabolize DCM to a genotoxic and cytotoxic metabolite, which is likely formaldehyde..., The correlation between biol activity (toxicity and mutagenic effectiveness in Salmonella TA 100) and reactivity towards strong nucleophiles indicates that reactions with nucleophilic groups of high reactivity in biological materials, possibly SH or amino groups in proteins, are involved in dichloromethane's mechanism of action., Increases in the concn of dichloromethane (DCM) lower the oxygen affinity of human hemoglobin as demonstrated by the shift of the oxygenation curves to higher partial pressures of oxygen and increase in the p50 (oxygen pressure necessary for fractional saturation of 0.50). Dichloromethane binds weakly to hemoglobin at four different sites, but binding to only one site is responsible for decreasing the oxygen affinity of hemoglobin.
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Color/Form

Colorless liquid [Note: A gas above 104 degrees F], Colorless, volatile liquid

CAS No.

75-09-2, 1605-72-7
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Melting Point

-142.1 °F (NTP, 1992), -95 °C, -96.8 °C, -97 °C, -139 °F
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Retrosynthesis Analysis

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Reactant of Route 1
Dichlorocarbene
Reactant of Route 2
Dichlorocarbene

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